(±)-4-Amino-3-(3,4-dimethoxyphenyl)-1-methyl-piperidine
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Overview
Description
(±)-4-Amino-3-(3,4-dimethoxyphenyl)-1-methyl-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, and a methyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-Amino-3-(3,4-dimethoxyphenyl)-1-methyl-piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a suitable aldehyde or ketone.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on improving yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(±)-4-Amino-3-(3,4-dimethoxyphenyl)-1-methyl-piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(±)-4-Amino-3-(3,4-dimethoxyphenyl)-1-methyl-piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (±)-4-Amino-3-(3,4-dimethoxyphenyl)-1-methyl-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenylacetic acid
- N-(3,4-Dimethoxyphenyl)ethylamine
Uniqueness
(±)-4-Amino-3-(3,4-dimethoxyphenyl)-1-methyl-piperidine is unique due to its specific combination of functional groups and its piperidine ring structure
Properties
CAS No. |
24218-09-5 |
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Molecular Formula |
C₁₄H₂₂N₂O₂ |
Molecular Weight |
250.34 |
Synonyms |
3-(3,4-dimethoxyphenyl)-1-methyl-4-piperidinamine |
Origin of Product |
United States |
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